N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core, a methoxyphenyl group, and a morpholine-substituted ethylamine moiety linked via an ethanediamide bridge. The benzodioxin ring system, a fused bicyclic ether, is a critical pharmacophore known for its metabolic stability and ability to modulate electronic properties in medicinal chemistry .
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6/c1-29-18-5-2-16(3-6-18)19(26-8-10-30-11-9-26)15-24-22(27)23(28)25-17-4-7-20-21(14-17)32-13-12-31-20/h2-7,14,19H,8-13,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBMXACTOUOFDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The initial step often includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acylating agents to form sulfonamide derivatives. Subsequent reactions with morpholine and substituted phenyl groups yield the final product.
Enzyme Inhibition
Research has shown that compounds containing the 1,4-benzodioxane moiety exhibit significant biological activities, particularly in enzyme inhibition. The synthesized compound has been evaluated for its inhibitory effects on:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for anti-diabetic medications. Studies indicate that derivatives of benzodioxane demonstrate varying degrees of inhibition against α-glucosidase, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .
- Acetylcholinesterase (AChE) : AChE inhibitors are vital in treating Alzheimer's disease. While some benzodioxane derivatives show weak inhibition against AChE, they may still contribute to cognitive enhancement through other mechanisms .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Compounds with similar benzodioxane structures have demonstrated cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies : Compounds derived from 2,3-dihydrobenzo[1,4]-dioxin have shown antiproliferative effects in cancer cell lines such as Huh7 (hepatocellular carcinoma) and Caco2 (colorectal adenocarcinoma), with IC50 values indicating effective concentrations for inhibiting cell growth .
Case Studies
Case Study 1: Enzyme Inhibition Profile
A study synthesized multiple derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin) and tested their α-glucosidase inhibitory activity. The results indicated that several compounds exhibited significant inhibition with IC50 values ranging from 0.5 to 10 μM, positioning them as potential candidates for further development as anti-diabetic agents .
Case Study 2: Antitumor Efficacy
Another investigation into the antitumor properties of benzodioxane derivatives revealed that specific compounds displayed promising activity against breast and prostate cancer cell lines. The most effective derivative had an IC50 value below 10 μM in both models, highlighting its potential as a lead compound for anticancer drug development .
Research Findings Summary
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine as a precursor.
- Reagents : The reaction typically employs 4-methoxyphenyl and morpholine derivatives.
- Reaction Conditions : The reactions are conducted under controlled conditions to ensure high yield and purity of the product.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing the benzodioxin moiety. This compound has shown promising results in:
- Inhibition of Tumor Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of angiogenesis |
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease:
- Acetylcholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase activity, which is critical for managing symptoms associated with Alzheimer's disease .
Drug Development
Due to its diverse biological activities, this compound is being explored for development into therapeutic agents targeting:
- Cancer Treatment : As a potential lead compound for new anticancer drugs.
- Neurodegenerative Disorders : For its role in enhancing cognitive function through cholinergic modulation.
Case Study 1: Antitumor Activity
A study conducted by Kasimogullari et al. (2015) demonstrated that derivatives of benzodioxin compounds exhibited broad-spectrum antitumor activity compared to conventional chemotherapeutics. The study involved in vitro testing against multiple cancer cell lines and concluded that modifications to the benzodioxin structure could enhance efficacy .
Case Study 2: Alzheimer’s Disease
Research by Abbasi et al. (2014) focused on the inhibition of acetylcholinesterase by benzodioxin derivatives, including this compound. The findings suggested that these compounds could serve as potential treatments for cognitive decline associated with Alzheimer's disease .
Comparison with Similar Compounds
Key Observations :
- Benzodioxin vs.
- Substituent Diversity : The morpholine group in the target compound may improve solubility and CNS accessibility, whereas sulfonamides () enhance antimicrobial activity via hydrophobic interactions . Carboxylic acids () exhibit potent anti-inflammatory effects but may suffer from poor bioavailability compared to amides .
Spectral and Physicochemical Properties
Spectral data from analogs provide insights:
- IR Spectroscopy : The benzodioxin core’s C-O-C stretching (~1250 cm⁻¹) aligns with sulfonamide derivatives in . Absence of C=O bands in triazoles () contrasts with the ethanediamide’s carbonyl signals (~1660–1680 cm⁻¹) .
- NMR Spectroscopy : The morpholine group’s N-CH₂ protons (~3.5–4.0 ppm) and methoxyphenyl’s OCH₃ (~3.8 ppm) would distinguish the target compound from sulfonamides (SO₂NHR ~7–8 ppm) .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide?
The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key conditions include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactant solubility and reaction efficiency .
- Temperature control : Room temperature to 60°C is often used to minimize side reactions .
- Base selection : Triethylamine or sodium hydroxide facilitates deprotonation in nucleophilic steps .
- Purification : Column chromatography or recrystallization ensures ≥98% purity, verified via NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity and purity of this compound?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzodioxin, morpholine) and confirms connectivity .
- Mass spectrometry : High-resolution MS validates the molecular formula (C₂₄H₂₉N₃O₅) and detects impurities .
- X-ray crystallography : Resolves stereochemistry and bond angles, though this requires high-purity crystals .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
- Side reactions : Competitive pathways (e.g., over-alkylation) require strict stoichiometric control .
- Yield optimization : Multi-step reactions often have cumulative yield losses; continuous flow systems may improve scalability .
- Solvent recovery : DMF and dichloromethane necessitate recycling protocols to reduce costs and environmental impact .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different assays?
Conflicting results may arise from assay-specific conditions (e.g., pH, cell lines). Mitigation strategies include:
- Orthogonal assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches .
- Structural analogs : Compare bioactivity of derivatives to identify critical pharmacophores .
- Dose-response studies : Quantify EC₅₀/IC₅₀ values to distinguish true activity from assay artifacts .
Q. What methodologies are recommended for studying the compound’s interaction with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., GPCRs) .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
- CRISPR/Cas9 knockouts : Validate target specificity by observing activity loss in gene-edited cell lines .
Q. How can computational chemistry guide the optimization of this compound’s bioactivity?
- Molecular dynamics simulations : Predict binding stability and conformational changes in target proteins .
- QSAR modeling : Correlate substituent modifications (e.g., methoxy vs. nitro groups) with activity trends .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) .
Q. What experimental designs address the compound’s potential metabolic instability?
- Microsomal assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) .
- Isotope labeling : Track metabolic pathways using ¹⁴C or ³H isotopes .
- Prodrug strategies : Modify labile groups (e.g., amides) to enhance stability in vivo .
Data Contradiction and Validation
Q. How should researchers validate conflicting solubility or stability data in different solvents?
- Hansen solubility parameters : Mathematically model solvent compatibility to identify optimal storage conditions .
- Accelerated stability studies : Expose the compound to heat/light and monitor degradation via HPLC .
- Co-solvent systems : Test mixtures like PEG-400/water to improve aqueous solubility without precipitation .
Q. What statistical approaches are suitable for analyzing dose-dependent toxicity inconsistencies?
- Hill slope analysis : Differentiate between cooperative binding and off-target effects .
- Bootstrap resampling : Assess variability in LD₅₀/NOAEL values across animal models .
- Meta-analysis : Pool data from independent studies to identify consensus toxicity thresholds .
Methodological Frameworks
Q. How can researchers link mechanistic studies to broader pharmacological hypotheses?
- Pathway enrichment analysis : Map targets to KEGG/GO databases to identify affected signaling networks .
- Phenotypic screening : Compare transcriptomic profiles of treated vs. untreated cells to infer mechanisms .
- Theoretical frameworks : Use systems biology models to integrate kinetic and thermodynamic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
